molecular formula C16H12F5NO B4803040 2,3,4,5,6-pentafluoro-N-(1-phenylpropyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-phenylpropyl)benzamide

Cat. No.: B4803040
M. Wt: 329.26 g/mol
InChI Key: FBOJYYRLMNLVKH-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-(1-phenylpropyl)benzamide is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpropyl)benzamide typically involves the reaction of pentafluorobenzoyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one or more fluorine atoms.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenylpropyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products:

    Substitution: Products with nucleophiles such as methoxy or tert-butoxy groups replacing fluorine atoms.

    Reduction: Formation of N-(1-phenylpropyl)benzylamine.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(1-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylpropyl)benzamide depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The phenylpropyl chain may facilitate interactions with hydrophobic pockets in proteins, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorobenzeneboronic acid

Comparison: 2,3,4,5,6-Pentafluoro-N-(1-phenylpropyl)benzamide is unique due to the presence of the phenylpropyl chain, which distinguishes it from other pentafluorobenzamide derivatives. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO/c1-2-9(8-6-4-3-5-7-8)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h3-7,9H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOJYYRLMNLVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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